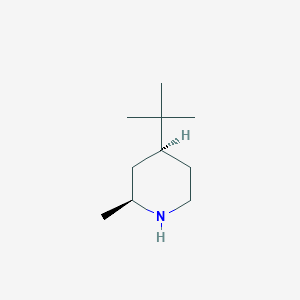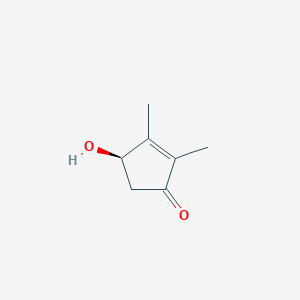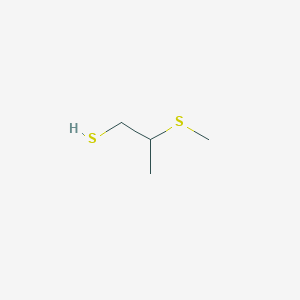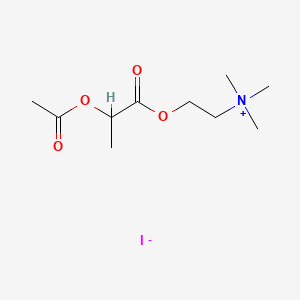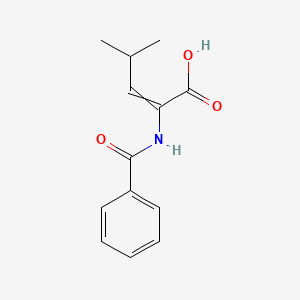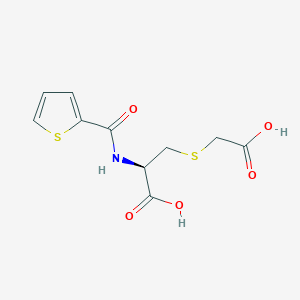
S-(Carboxymethyl)-N-(thiophene-2-carbonyl)-L-cysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(Carboxymethyl)-N-(thiophene-2-carbonyl)-L-cysteine: is a complex organic compound that features a thiophene ring, a carboxymethyl group, and an L-cysteine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of S-(Carboxymethyl)-N-(thiophene-2-carbonyl)-L-cysteine typically involves the acylation of L-cysteine with thiophene-2-carbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The carboxymethyl group is introduced through a subsequent reaction with chloroacetic acid under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.
化学反応の分析
Types of Reactions:
Oxidation: The thiophene ring in S-(Carboxymethyl)-N-(thiophene-2-carbonyl)-L-cysteine can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The carboxymethyl group can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: S-(Carboxymethyl)-N-(thiophene-2-carbonyl)-L-cysteine is used as a building block in organic synthesis
Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications. Its thiophene ring and carboxymethyl group make it a useful probe for investigating biochemical pathways.
Medicine: The compound has potential applications in drug development. Its structural features allow it to interact with various biological targets, making it a candidate for therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial processes.
作用機序
The mechanism by which S-(Carboxymethyl)-N-(thiophene-2-carbonyl)-L-cysteine exerts its effects involves interactions with specific molecular targets. The thiophene ring can interact with aromatic residues in proteins, while the carboxymethyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
類似化合物との比較
Thiophene-2-carbonyl chloride: Used in the synthesis of various thiophene derivatives.
L-Cysteine: A naturally occurring amino acid with a thiol group.
Carboxymethylcysteine: A derivative of cysteine with a carboxymethyl group.
Uniqueness: S-(Carboxymethyl)-N-(thiophene-2-carbonyl)-L-cysteine is unique due to the combination of its thiophene ring, carboxymethyl group, and L-cysteine moiety. This combination imparts distinct chemical and biological properties that are not found in the individual components or other similar compounds.
特性
CAS番号 |
74407-34-4 |
|---|---|
分子式 |
C10H11NO5S2 |
分子量 |
289.3 g/mol |
IUPAC名 |
(2R)-3-(carboxymethylsulfanyl)-2-(thiophene-2-carbonylamino)propanoic acid |
InChI |
InChI=1S/C10H11NO5S2/c12-8(13)5-17-4-6(10(15)16)11-9(14)7-2-1-3-18-7/h1-3,6H,4-5H2,(H,11,14)(H,12,13)(H,15,16)/t6-/m0/s1 |
InChIキー |
MDXISJICTJSESP-LURJTMIESA-N |
異性体SMILES |
C1=CSC(=C1)C(=O)N[C@@H](CSCC(=O)O)C(=O)O |
正規SMILES |
C1=CSC(=C1)C(=O)NC(CSCC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


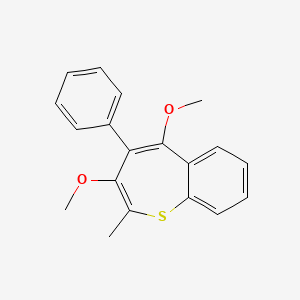
![1-{2-[(2-Cyanoethyl)(icosanoyl)amino]ethyl}-1-methyl-2-nonadecyl-4,5-dihydro-1h-imidazol-1-ium methyl sulfate](/img/structure/B14456617.png)
